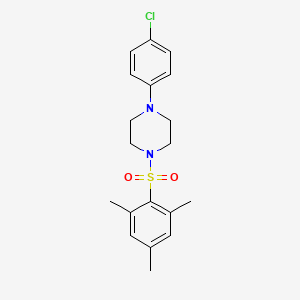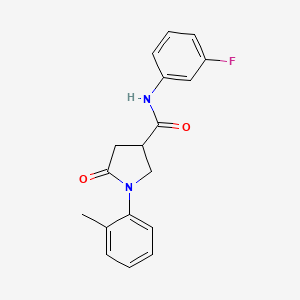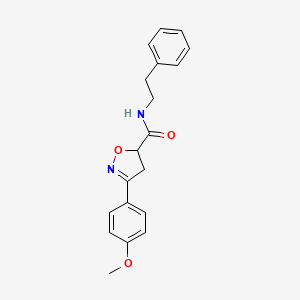
N-(3-chlorophenyl)-3-methyl-2-(4-methylphenyl)-4-quinolinecarboxamide
Übersicht
Beschreibung
N-(3-chlorophenyl)-3-methyl-2-(4-methylphenyl)-4-quinolinecarboxamide, also known as CMQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has shown promising results in preclinical studies, and researchers are exploring its potential for therapeutic use.
Wirkmechanismus
The mechanism of action of N-(3-chlorophenyl)-3-methyl-2-(4-methylphenyl)-4-quinolinecarboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in cell proliferation and survival. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-3-methyl-2-(4-methylphenyl)-4-quinolinecarboxamide has been shown to exhibit significant biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and suppress angiogenesis. It has also been shown to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-chlorophenyl)-3-methyl-2-(4-methylphenyl)-4-quinolinecarboxamide is its potent antiproliferative activity against cancer cells. This makes it a promising candidate for cancer therapy. However, one of the main limitations of N-(3-chlorophenyl)-3-methyl-2-(4-methylphenyl)-4-quinolinecarboxamide is its limited solubility in water, which can make it difficult to administer in vivo. Further studies are needed to optimize the formulation of N-(3-chlorophenyl)-3-methyl-2-(4-methylphenyl)-4-quinolinecarboxamide for therapeutic use.
Zukünftige Richtungen
There are several future directions for the research on N-(3-chlorophenyl)-3-methyl-2-(4-methylphenyl)-4-quinolinecarboxamide. One potential avenue is the development of new formulations of N-(3-chlorophenyl)-3-methyl-2-(4-methylphenyl)-4-quinolinecarboxamide that can improve its solubility and bioavailability. Another potential direction is the exploration of its potential use in combination with other anticancer agents to enhance its efficacy. Additionally, further studies are needed to elucidate the mechanism of action of N-(3-chlorophenyl)-3-methyl-2-(4-methylphenyl)-4-quinolinecarboxamide and to explore its potential for therapeutic use in other diseases.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-3-methyl-2-(4-methylphenyl)-4-quinolinecarboxamide has been extensively studied for its potential applications in various fields of research. It has been shown to exhibit potent antiproliferative activity against cancer cells, making it a promising candidate for cancer therapy. It has also been explored for its potential use as an antibacterial and antifungal agent.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-3-methyl-2-(4-methylphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O/c1-15-10-12-17(13-11-15)23-16(2)22(20-8-3-4-9-21(20)27-23)24(28)26-19-7-5-6-18(25)14-19/h3-14H,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOAHJREUQQEDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2C)C(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-3-methyl-2-(4-methylphenyl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-{[(phenylthio)acetyl]amino}benzamide](/img/structure/B4855685.png)
![2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4855691.png)
![isopropyl 4-({4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate](/img/structure/B4855694.png)
![4-[({[2-(difluoromethoxy)-4-methylphenyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B4855702.png)
![5-bromo-N-[2-(2-naphthyloxy)ethyl]nicotinamide](/img/structure/B4855703.png)

![allyl 2-[(4-bromobenzoyl)amino]-3-(2-furyl)acrylate](/img/structure/B4855728.png)
![1-butyl-5-oxo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-3-pyrrolidinecarboxamide](/img/structure/B4855731.png)

![ethyl 1-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B4855736.png)


![N-[4-ethyl-5-methyl-3-(1-piperidinylcarbonyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4855761.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B4855766.png)